molecular formula C22H29ClN2O B570639 N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamideHydrochloride CAS No. 1071703-95-1

N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamideHydrochloride

Cat. No.: B570639
CAS No.: 1071703-95-1
M. Wt: 372.937
InChI Key: KITSACSWOJJVKN-UHFFFAOYSA-N
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Description

N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride is a synthetic compound that belongs to the class of phenylpiperidine derivatives. This compound is of significant interest due to its structural similarity to other well-known compounds in the phenylpiperidine class, which are often studied for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the formation of the piperidine ring, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The next step involves the introduction of the 4-methylphenethyl group and the phenylacetamide moiety. This can be done through nucleophilic substitution reactions where the piperidine nitrogen acts as a nucleophile.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would involve stringent control of reaction conditions such as temperature, pressure, and pH to optimize the synthesis and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Hydroxylated Derivatives: Formed through oxidation.

    Amines: Formed through reduction of the acetamide group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.

    Biology: Studied for its interactions with biological receptors, particularly in the context of neurotransmission.

    Medicine: Investigated for its potential analgesic properties due to its structural similarity to known analgesics.

    Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as opioid receptors. It is believed to act as an agonist at these receptors, mimicking the action of endogenous opioids. This interaction leads to the activation of intracellular signaling pathways that result in analgesic and other pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid analgesic with a similar phenylpiperidine structure.

    Acetyl Fentanyl: Another synthetic opioid with structural similarities, known for its high potency and risk of overdose.

Uniqueness

N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the 4-methylphenethyl group. These structural features may confer distinct pharmacological properties compared to other phenylpiperidine derivatives.

This detailed overview provides a comprehensive understanding of N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O.ClH/c1-18-8-10-20(11-9-18)12-15-23-16-13-22(14-17-23)24(19(2)25)21-6-4-3-5-7-21;/h3-11,22H,12-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITSACSWOJJVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036776
Record name 4'-Methyl acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071703-95-1
Record name Acetamide, N-[1-[2-(4-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071703-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylphenethylacetylfentanyl hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071703951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Methyl acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLPHENETHYLACETYLFENTANYL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9V9PX7XKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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